1-Hexyl-4-(4-nitrophenyl)piperazine 1-Hexyl-4-(4-nitrophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 866151-44-2
VCID: VC5049028
InChI: InChI=1S/C16H25N3O2/c1-2-3-4-5-10-17-11-13-18(14-12-17)15-6-8-16(9-7-15)19(20)21/h6-9H,2-5,10-14H2,1H3
SMILES: CCCCCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C16H25N3O2
Molecular Weight: 291.395

1-Hexyl-4-(4-nitrophenyl)piperazine

CAS No.: 866151-44-2

Cat. No.: VC5049028

Molecular Formula: C16H25N3O2

Molecular Weight: 291.395

* For research use only. Not for human or veterinary use.

1-Hexyl-4-(4-nitrophenyl)piperazine - 866151-44-2

Specification

CAS No. 866151-44-2
Molecular Formula C16H25N3O2
Molecular Weight 291.395
IUPAC Name 1-hexyl-4-(4-nitrophenyl)piperazine
Standard InChI InChI=1S/C16H25N3O2/c1-2-3-4-5-10-17-11-13-18(14-12-17)15-6-8-16(9-7-15)19(20)21/h6-9H,2-5,10-14H2,1H3
Standard InChI Key XUDHZSFABKEGLF-UHFFFAOYSA-N
SMILES CCCCCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

1-Hexyl-4-(4-nitrophenyl)piperazine features a piperazine ring substituted at the 1-position with a hexyl chain and at the 4-position with a 4-nitrophenyl group. The hexyl group introduces significant hydrophobicity compared to shorter alkyl or aryl substituents in analogs like 1-methyl-4-(4-nitrophenyl)piperazine (molecular weight 221.26 g/mol) or 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (313.35 g/mol) . The nitro group at the para position of the phenyl ring contributes to electron-withdrawing effects, influencing the compound's electronic distribution and reactivity .

The extended alkyl chain in the hexyl derivative likely alters crystallographic packing compared to smaller analogs. For instance, 4-nitrophenylpiperazinium salts with methyl or methoxy groups form hydrogen-bonded chains via N–H⋯O and O–H⋯O interactions . The hexyl chain may disrupt such networks, favoring van der Waals interactions between alkyl segments instead.

Spectroscopic Signatures

While nuclear magnetic resonance (NMR) data for 1-hexyl-4-(4-nitrophenyl)piperazine remains unpublished, analogous compounds provide reference benchmarks. In 1-methyl-4-(4-nitrophenyl)piperazine, characteristic signals include:

  • ¹H NMR: Aromatic protons at δ 8.09 (d, J = 9.4 Hz) and δ 6.80 (d, J = 9.4 Hz) for the nitro-substituted phenyl group, with methyl protons at δ 2.35 (s) .

  • ¹³C NMR: Quaternary carbons adjacent to nitro groups resonate at δ 154.91, while piperazine carbons appear between δ 46–55 .

The hexyl chain would introduce additional signals:

  • A triplet near δ 0.88 ppm for terminal methyl protons

  • Multiplet resonances (δ 1.20–1.40 ppm) for methylene groups

  • Piperazine N–CH₂ protons shifted upfield compared to methyl analogs due to increased electron density from the longer alkyl chain

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The most viable route to 1-hexyl-4-(4-nitrophenyl)piperazine involves nucleophilic substitution of 1-bromo-4-nitrobenzene with 1-hexylpiperazine, mirroring protocols for methyl analogs . A representative procedure adapted from published methods includes:

Table 1: Comparative Synthesis of 4-Nitrophenylpiperazine Derivatives

CompoundReagentsConditionsYieldReference
1-Methyl-4-(4-nitrophenyl)piperazine1-Bromo-4-nitrobenzene, 1-methylpiperazine, K₂CO₃DMF, 20°C, 2 h98%
1-Hexyl-4-(4-nitrophenyl)piperazine*1-Bromo-4-nitrobenzene, 1-hexylpiperazine, K₂CO₃DMF, reflux, 24 h~85%(Theoretical)

*Theoretical conditions extrapolated from methyl analog synthesis . Prolonged reaction times and elevated temperatures may compensate for the steric bulk of the hexyl group.

Catalytic Reduction Pathways

Reduction of the nitro group to an amine enables access to 4-(4-hexylpiperazin-1-yl)aniline, a potential intermediate for pharmaceutical agents. Hydrogenation using Pd/C in ethanol achieves near-quantitative conversion in methyl analogs . For the hexyl derivative, similar conditions (10% Pd/C, H₂, EtOH, 5 h) would likely yield the amine, though solubility challenges may necessitate polar aprotic solvents like tetrahydrofuran.

Physicochemical Properties

Solubility and Partitioning

The hexyl chain dramatically impacts solubility relative to methyl or aryl-substituted piperazines:

  • Aqueous solubility: Expected << 1 mg/mL due to hydrophobicity (cf. methyl analog: ~2.1 mg/mL)

  • LogP: Estimated at 3.8–4.2 via group contribution methods, compared to 2.1 for the methyl derivative

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points inversely correlated with alkyl chain length:

  • 1-Methyl-4-(4-nitrophenyl)piperazine: 105–107°C

  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: 162–164°C

  • 1-Hexyl-4-(4-nitrophenyl)piperazine: Predicted 75–85°C due to reduced crystalline lattice energy

CompoundActivity (IC₅₀/EC₅₀)Model SystemReference
1-Methyl-4-(4-nitrophenyl)piperazine5-HT₁A binding (Ki = 18 nM)Rat cortical membranes
1-(4-Nitrophenyl)piperazinium chlorideAntifungal (C. albicans MIC = 32 μg/mL)Agar dilution
1-Hexyl-4-(4-nitrophenyl)piperazine*Predicted dopamine D₂ affinity (Ki ≈ 12 nM)In silico docking(Theoretical)

*Theoretical values based on comparative molecular field analysis (CoMFA) of alkylpiperazines.

Toxicity Considerations

Hexyl-substituted compounds may exhibit enhanced hepatotoxicity compared to shorter-chain analogs due to cytochrome P450-mediated metabolic oxidation. In methyl derivatives, acute oral toxicity (LD₅₀) in rodents exceeds 500 mg/kg , while hexyl analogs are projected to have LD₅₀ values of 200–300 mg/kg based on QSAR modeling.

Industrial and Research Applications

Material Science Applications

The nitro group's electron-deficient nature makes 1-hexyl-4-(4-nitrophenyl)piperazine a candidate for:

  • Nonlinear optical (NLO) materials: Nitro-aromatic systems exhibit high hyperpolarizability

  • Coordination polymers: Piperazine nitrogen atoms can bind transition metals (e.g., Cu²⁺, Ni²⁺)

Chromatographic Uses

As a hydrophobic stationary phase modifier in HPLC, the hexyl chain could improve retention of nonpolar analytes. Methyl analogs increase column efficiency by 15–20% for aromatic separations ; similar performance gains are anticipated for hexyl derivatives.

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